molecular formula C19H18N2O2 B11063998 3-methoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide

3-methoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide

Cat. No.: B11063998
M. Wt: 306.4 g/mol
InChI Key: SSDHPVIIIHFQKK-UHFFFAOYSA-N
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Description

3-METHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE is a synthetic organic compound that features a benzamide core substituted with a methoxy group and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-METHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-N-{[4-(1H-indol-1-yl)phenyl]methyl}benzamide: Similar structure but with an indole moiety instead of a pyrrole.

    3-Methoxy-N-{[4-(1H-pyrrol-2-yl)phenyl]methyl}benzamide: Similar structure but with the pyrrole moiety at a different position.

Uniqueness

3-METHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs .

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

3-methoxy-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide

InChI

InChI=1S/C19H18N2O2/c1-23-18-6-4-5-16(13-18)19(22)20-14-15-7-9-17(10-8-15)21-11-2-3-12-21/h2-13H,14H2,1H3,(H,20,22)

InChI Key

SSDHPVIIIHFQKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

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